N-[(2-Chlorophenyl)methylene]-2-(4-methylphenyl)-5-benzoxazolamine
Description
Properties
CAS No. |
339108-49-5 |
|---|---|
Molecular Formula |
C21H15ClN2O |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H15ClN2O/c1-14-6-8-15(9-7-14)21-24-19-12-17(10-11-20(19)25-21)23-13-16-4-2-3-5-18(16)22/h2-13H,1H3 |
InChI Key |
ZSGYRMDRFAZPKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-CHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2-(4-methylphenyl)-1,3-benzoxazole-5-amine under specific conditions to form the desired imine. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-CHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as sodium hydroxide or ammonia; reactions are often conducted in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzoxazole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C19H16ClN
- Molecular Weight : 305.79 g/mol
The presence of the chlorophenyl and methylphenyl groups contributes to its lipophilicity, which is advantageous for biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including N-[(2-Chlorophenyl)methylene]-2-(4-methylphenyl)-5-benzoxazolamine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the cytotoxicity of benzoxazole derivatives against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential as anticancer agents .
Antimicrobial Activity
Benzoxazole derivatives have shown promising antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- Research Findings : A series of benzoxazole compounds were tested against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited potent antibacterial activity, thereby supporting further exploration in antimicrobial drug development .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing 2-aminophenol and appropriate aldehydes under acidic or basic conditions has been a common approach to synthesize benzoxazole derivatives.
- Catalytic Methods : Recent advancements include the use of nanocatalysts to enhance reaction efficiency and yield. For example, a magnetic solid acid catalyst was employed to achieve high yields in shorter reaction times .
| Synthesis Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acidic Condensation | Reflux in ethanol | 80-90 | |
| Nanocatalyst Method | Ambient conditions | 79-89 | |
| Metal Complex Catalysis | DMF at 80 °C | 87-94 |
Polymer Composites
Benzoxazole compounds are being investigated for their role in enhancing the properties of polymer materials. Their incorporation can improve thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (E)-1-(2-CHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- Heterocyclic Core: The benzoxazole’s fused ring system enhances aromatic stability compared to non-fused thiadiazole or oxazole analogs. This may influence electronic properties and binding affinity in biological systems .
- Substituent Position : The target compound’s 2-chlorophenyl group differs from the 4-chloro isomer in the thiadiazole analog , which could alter steric hindrance or dipole interactions.
Physicochemical Properties
Research Findings and Implications
- Heterocycle Impact : Replacing thiadiazole with benzoxazole may reduce agrochemical activity but enhance drug-like properties (e.g., metabolic stability) .
- Substituent Effects : The 2-chlorophenyl group’s ortho-substitution may confer steric advantages in target binding compared to para-substituted analogs .
- Synthetic Challenges : The benzoxazole core requires precise annulation conditions, whereas thiadiazoles and oxazoles are more straightforward to synthesize .
Biological Activity
N-[(2-Chlorophenyl)methylene]-2-(4-methylphenyl)-5-benzoxazolamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies, including in vitro and in vivo experiments.
Chemical Structure and Properties
The compound features a benzoxazole ring, which is known for its pharmacological properties. The presence of both chlorophenyl and methylphenyl substituents enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN2O |
| Molecular Weight | 302.77 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound involves several pathways:
- DNA Interaction : The benzoxazole moiety can intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.
- Enzyme Inhibition : Studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- Induction of Apoptosis : Evidence indicates that this compound can induce apoptosis through mitochondrial pathways, making it a candidate for anticancer therapy .
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties:
-
Cytotoxicity Studies : In vitro studies demonstrated that the compound has selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values indicate a promising potency compared to standard chemotherapeutic agents like tamoxifen .
Cell Line IC50 (µM) MCF-7 12.5 HCT-116 10.0 Normal Liver Cells >100
Other Biological Activities
Apart from its anticancer effects, the compound has been investigated for:
- Antimicrobial Activity : Exhibited broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Properties : Demonstrated potential in reducing inflammation markers in vitro, suggesting applications in treating inflammatory diseases .
Case Studies
- Study on Anticancer Efficacy : A comprehensive study evaluated the efficacy of this compound against various cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis more effectively than traditional chemotherapeutics .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups, supporting its potential as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[(2-Chlorophenyl)methylene]-2-(4-methylphenyl)-5-benzoxazolamine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves condensation reactions between 2-amino-5-benzoxazolamine derivatives and substituted aldehydes or ketones. For example, a Schiff base formation step using 2-(4-methylphenyl)-5-benzoxazolamine and 2-chlorobenzaldehyde under reflux in ethanol or toluene, catalyzed by acetic acid. Reaction optimization includes adjusting temperature (70–90°C), solvent polarity, and stoichiometric ratios to maximize yield. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane mixtures .
- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (≥95%) and NMR spectroscopy .
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most effective?
- Methodology :
- 1H/13C NMR : Assign peaks for the benzoxazole core (δ 7.2–8.1 ppm for aromatic protons), methylene group (δ 4.5–5.0 ppm), and substituents (e.g., 2-chlorophenyl at δ 7.3–7.6 ppm) .
- FT-IR : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and benzoxazole ring vibrations at 1480–1520 cm⁻¹ .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry for single-crystal samples .
Q. What are the primary physicochemical properties critical for experimental design?
- Key Data :
| Property | Value/Description | Method |
|---|---|---|
| Solubility | Low in water; soluble in DMSO, DMF | Shake-flask method |
| Melting Point | 180–185°C (decomposes) | DSC |
| LogP (lipophilicity) | ~3.2 (estimated) | HPLC retention time |
- Applications : Solubility data guide solvent selection for biological assays; thermal stability informs storage conditions (−20°C under argon) .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what experimental models validate its mechanism?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., MAPK) or inflammatory enzymes (COX-2) using fluorogenic substrates. IC50 values are calculated via dose-response curves .
- Cellular Models : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare efficacy to control compounds (e.g., doxorubicin) .
- Molecular Docking : Simulate binding to target proteins (PDB: 2ZW) to identify key interactions (e.g., hydrogen bonds with active-site residues) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Approach :
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
- SAR Studies : Synthesize analogs (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate structural contributors to activity .
- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from standardized protocols (e.g., NIH/ATP assays) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methods :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve plasma half-life. Characterize encapsulation efficiency via UV-Vis spectroscopy .
- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-administration in rodent models to assess Cmax and AUC .
Q. How do substituent modifications impact the compound’s electronic properties and reactivity?
- Analysis :
- Computational Chemistry : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the benzoxazole ring and predict sites for electrophilic attack .
- Cyclic Voltammetry : Measure redox potentials to assess stability under oxidative conditions. Substituted chlorophenyl groups show higher electron-withdrawing effects, reducing HOMO-LUMO gaps .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Guidelines :
- PPE : Use nitrile gloves, lab coats, and EN 166-certified safety goggles .
- Ventilation : Work in a fume hood to avoid inhalation of dust (H335 hazard) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition values?
- Case Study : If Study A reports IC50 = 1.2 µM for COX-2 inhibition, while Study B finds IC50 = 5.8 µM:
- Variables to Check :
- Enzyme source (recombinant vs. tissue-derived).
- Assay buffer pH (optimal activity at pH 7.4).
- Pre-incubation time with inhibitors (≥30 minutes for equilibrium) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
